molecular formula C21H17NO5 B2454201 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile CAS No. 307509-04-2

2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile

Cat. No.: B2454201
CAS No.: 307509-04-2
M. Wt: 363.369
InChI Key: JUMNLWSMUHSZSN-UHFFFAOYSA-N
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Description

2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a useful research compound. Its molecular formula is C21H17NO5 and its molecular weight is 363.369. The purity is usually 95%.
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Properties

IUPAC Name

2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxochromen-7-yl]oxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5/c1-13-20(14-3-6-17-19(11-14)26-9-2-8-25-17)21(23)16-5-4-15(24-10-7-22)12-18(16)27-13/h3-6,11-12H,2,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMNLWSMUHSZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)C3=CC4=C(C=C3)OCCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C19H20N2O5C_{19}H_{20}N_{2}O_{5}, with a molecular weight of approximately 348.37 g/mol. The structure includes a chromenone moiety and a benzo[dioxepin] derivative, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing both chromenone and benzo[dioxepin] structures exhibit various pharmacological properties including:

  • Antioxidant Activity : The presence of hydroxyl groups in the chromenone structure enhances the antioxidant potential by scavenging free radicals.
  • Anticancer Properties : Some derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.
  • Neuroprotective Effects : Compounds with similar structures have been studied for their neuroprotective effects, which may be beneficial in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:

  • Substitution Patterns : Variations in the substitution on the chromenone and dioxepin rings can significantly affect binding affinity and biological activity.
  • Functional Groups : The introduction of electron-donating or withdrawing groups alters the electronic properties and can enhance or reduce activity.
  • Hydrophobic Interactions : The hydrophobic nature of certain substituents plays a crucial role in receptor binding, impacting overall efficacy.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antioxidant Activity Assessment :
    A study measured the DPPH radical scavenging activity of various derivatives including those similar to this compound. Results indicated that compounds with hydroxyl substitutions exhibited significantly higher antioxidant capacities compared to their counterparts without these groups .
  • Cytotoxicity Studies :
    Research involving different cell lines demonstrated that certain derivatives led to cell cycle arrest and apoptosis in cancer cells. The effectiveness was linked to structural features such as the presence of specific functional groups that enhance interaction with cellular targets .
  • Neuroprotective Effects :
    In vivo studies showed that compounds similar to this compound provided neuroprotection in models of oxidative stress-induced neuronal damage .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantSignificant DPPH scavenging ability
AnticancerInduced apoptosis in cancer cell lines
NeuroprotectionReduced neuronal damage in oxidative stress

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. Studies have shown that derivatives of this compound can enhance radical scavenging activity through structural modifications that stabilize free radicals more effectively than their electron-withdrawing counterparts.

StudyFindings
Antioxidant Capacity AssessmentDemonstrated enhanced radical scavenging activity in modified derivatives.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through modulation of pro-inflammatory cytokines and cyclooxygenase (COX) enzymes. In vitro studies suggest that it may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator in inflammation.

StudyFindings
In Vitro Anti-inflammatory StudyReduction of edema and inflammatory markers in murine models.

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. Research indicates that it can induce apoptosis in cancer cell lines and inhibit cell proliferation through various mechanisms, including interaction with signaling pathways such as MAPK and PI3K/Akt.

StudyFindings
Anticancer Activity ResearchInduction of apoptosis in breast cancer cell lines via mitochondrial pathways.

Antioxidant Study

A recent study investigated the antioxidant capacity of various Schiff base ligands, highlighting that structural characteristics significantly influence their efficacy. Compounds with more hydroxyl groups displayed enhanced radical scavenging activity.

Anti-inflammatory Research

In a controlled study, benzodioxepins were tested for their anti-inflammatory effects, showing significant reductions in inflammatory markers compared to control groups.

Anticancer Activity

Research focusing on chromenone derivatives revealed their potential to induce apoptosis in breast cancer cell lines, suggesting a pathway for therapeutic development against malignancies.

Q & A

Q. What methodologies address discrepancies in chromatographic retention times during HPLC analysis?

  • Methodological Answer :
  • Column conditioning : Use C18 columns with identical lot numbers and mobile phase ratios (e.g., 70:30 acetonitrile/water).
  • Spike-in experiments : Add known impurities to assess retention time shifts.
  • Method transfer validation between UPLC and HPLC systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.